5,5-Dimethoxy-3-methylpent-2-en-1-ol
Description
5,5-Dimethoxy-3-methylpent-2-en-1-ol (C₈H₁₆O₃, MW 160.21 g/mol) is an aliphatic unsaturated alcohol featuring a pent-2-en-1-ol backbone substituted with a 3-methyl group and 5,5-dimethoxy groups. Its structure confers unique reactivity and physical properties, making it valuable in organic synthesis, fragrance industries, and pharmaceutical intermediates. The dimethoxy groups enhance steric protection and oxidative stability, while the allylic alcohol moiety enables participation in cycloadditions, esterifications, and nucleophilic reactions.
Properties
CAS No. |
63308-86-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(4-5-9)6-8(10-2)11-3/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
ICPLWGVKDJKOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-3-methylpent-2-en-1-ol typically involves the reaction of 4,4-Dimethoxy-2-butanone with vinylmagnesium bromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-3-methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 5,5-Dimethoxy-3-methylpent-2-en-1-one.
Reduction: Formation of 5,5-Dimethoxy-3-methylpentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxy-3-methylpent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol
Structural Similarities: Shares the pent-2-en-1-ol backbone and 3-methyl substituent. Key Differences: Replaces the 5,5-dimethoxy groups with a 1,3-dioxolane ring . Synthesis: Synthesized via methanolysis of a precursor (82% yield) using K₂CO₃, followed by chromatography . Spectroscopy:
5,5-Dimethoxyhex-1-en-3-ol
Structural Similarities: Contains 5,5-dimethoxy and alcohol groups. Key Differences: Hexenol chain (vs. pentenol) and double bond position (C1 vs. C2) . Implications: Longer chain reduces volatility (higher boiling point), while the shifted double bond alters electrophilic addition sites.
Ethyl 3-Hydroxy-5,5-dimethoxy-3-methylpentanoate
Structural Similarities : Retains 5,5-dimethoxy and methyl groups.
Key Differences : Esterification at C3 introduces a stable ester group, replacing the allylic alcohol .
Applications : Enhanced lipophilicity makes it suitable as a prodrug or hydrophobic intermediate.
1-(3,5-Dimethoxyphenyl)-5,5-diethoxypent-2-yn-1-ol
Structural Similarities : Contains dimethoxy and alcohol functionalities.
Key Differences : Aromatic ring and ethoxy groups introduce conjugation and steric bulk .
Implications : The aromatic system shifts UV-Vis absorption and enables π-π interactions in catalysis.
Comparative Data Table
Research Findings and Implications
Synthetic Efficiency : The dioxolane derivative (82% yield) outperforms dimethoxy analogs in reported syntheses, likely due to milder reaction conditions .
Functional Group Effects: Ester vs. Alcohol: Esters (e.g., Ethyl 3-hydroxy-5,5-dimethoxy-3-methylpentanoate) exhibit higher stability but lower reactivity in nucleophilic substitutions compared to alcohols . Aromatic vs. Aliphatic: Aromatic derivatives (e.g., 1-(3,5-dimethoxyphenyl)-5,5-diethoxypent-2-yn-1-ol) show enhanced UV absorption, enabling photochemical applications .
Steric and Electronic Effects : The 5,5-dimethoxy group in the target compound shields the adjacent carbon from electrophilic attacks, whereas the dioxolane in compound 2.1 directs regioselectivity in cycloadditions .
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